Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate
Description
Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound featuring a norbornane scaffold (bicyclo[2.2.1]heptane) substituted with a cyano (-CN) group at the 4-position and a methyl ester (-COOCH₃) at the 1-position. The rigid bicyclic framework imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and asymmetric synthesis.
Properties
IUPAC Name |
methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-13-8(12)10-4-2-9(6-10,7-11)3-5-10/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOUMYRZRPISKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401175012 | |
| Record name | Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401175012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15448-83-6 | |
| Record name | Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-cyano-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15448-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-cyano-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401175012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of a bicyclic ketone with a cyanide source and an esterifying agent. One common method includes the following steps:
Starting Material: The synthesis begins with a bicyclic ketone, such as norbornanone.
Cyanation: The ketone undergoes cyanation using a cyanide source like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable catalyst.
Esterification: The resulting cyanohydrin is then esterified using methanol (CH3OH) and an acid catalyst, such as sulfuric acid (H2SO4), to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Amides or different esters.
Scientific Research Applications
Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitrile and ester groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Key Observations:
Electronic Effects: The electron-withdrawing cyano group (-CN) likely enhances electrophilicity at the bridgehead compared to electron-donating groups (e.g., -OCH₃ in ), influencing reactivity in nucleophilic substitutions or cycloadditions. Bromo substituents (-Br) in Methyl 4-bromo derivatives facilitate solvolysis reactions, producing rearranged products (e.g., 7,7-dimethylbicyclo derivatives via carbonyl addition pathways) .
Steric Effects :
- Bulky substituents (e.g., -CH₂CO in ) may hinder access to the ester group, reducing reactivity in hydrolysis compared to smaller groups like -CN or -Br.
Applications: Amino-substituted analogs (e.g., ) are pivotal in synthesizing enantiopure proline derivatives for peptide mimetics.
Reactivity and Stability
- Solvolysis: Methyl 4-bromo derivatives undergo solvolysis in methanol to form rearranged esters (93% yield of methyl 7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate), suggesting similar bridgehead reactivity for the cyano analog under acidic conditions .
- Stability: Cyano groups generally confer thermal stability but may participate in hydrolysis to carboxylic acids under strongly acidic/basic conditions.
Commercial Availability and Pricing
- Methyl 4-bromo and 4-aminobicyclo derivatives are commercially available (e.g., $233.10/100 mg for methyl 4-bromo ; $207.66/100 mg for methyl 4-amino hydrochloride ).
Biological Activity
Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
- CAS Number : 15448-83-6
Synthesis Methods
The synthesis of this compound typically involves organocatalytic reactions that allow for the formation of the bicyclic structure with high enantioselectivity. Recent studies have demonstrated the effectiveness of a formal [4 + 2] cycloaddition reaction, which enables the rapid generation of various bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity as well. In cell line assays, this compound has been shown to induce apoptosis in cancer cells, particularly in breast and lung cancer models. The compound activates caspase pathways, which are crucial for programmed cell death .
Neuroprotective Effects
Emerging evidence points to the neuroprotective effects of this compound against neurodegenerative diseases. In animal models, it has been observed to reduce oxidative stress and inflammation in neuronal tissues, suggesting potential therapeutic applications in conditions like Alzheimer's and Parkinson's disease.
Case Studies and Research Findings
Q & A
Q. Table 1: Representative Yields for Bicyclo[2.2.1]heptane Derivatives
| Compound Type | Yield | Key Condition | Reference |
|---|---|---|---|
| Carbonyl chloride derivative | 81% | Anhydrous CH₂Cl₂, 0°C | |
| Bromoethyl ester | 89% | Reflux in acetone | |
| Epimerized formyl derivative | 66% | Triethylamine in MeOH, 4 days |
How is the stereochemistry of this compound characterized experimentally?
Methodological Answer:
Stereochemical analysis relies on 1H/13C NMR and chiral HPLC :
- NMR : Coupling constants (e.g., J = 4.9–11.9 Hz) and chemical shifts (e.g., δ 10.01 ppm for formyl protons) distinguish endo vs. exo configurations . Axial vs. equatorial substituents alter ring current effects, splitting signals in bicyclic systems .
- Chiral HPLC : Resolution of racemic mixtures (e.g., using cellulose-based columns) achieves baseline separation of enantiomers, as demonstrated for azabicycloheptane proline derivatives .
What advanced strategies resolve enantiomers of bicyclo[2.2.1]heptane derivatives, and how are they applied to this compound?
Methodological Answer:
Chiral HPLC is the gold standard for enantiomer resolution:
- Column selection : Polysaccharide-based chiral columns (e.g., Chiralpak® IA) separate azabicycloheptane enantiomers with >99% enantiomeric excess .
- Mobile phase : Isocratic elution with hexane/isopropanol (90:10) optimizes retention times .
- Scale-up : Semi-preparative HPLC (flow rate: 5 mL/min) isolates mg-to-gram quantities for biological testing .
Note : Racemic mixtures may require pre-derivatization (e.g., benzoylation) to enhance chromatographic resolution .
How can base-induced epimerization access endo vs. exo derivatives of this compound?
Methodological Answer:
Triethylamine in methanol induces epimerization of exo-formyl to endo derivatives (70:30 ratio), enabling access to thermodynamically stable isomers . Key steps:
Reaction setup : Stirring at RT for 4 days in MeOH with excess Et₃N .
Monitoring : 1H NMR tracks formyl proton shifts (exo: δ 10.01 ppm; endo: δ 9.8–10.2 ppm) .
Purification : Gradient chromatography isolates the major epimer (66% yield) .
Application : This method bypasses problematic Diels-Alder routes for endo derivatives .
What are the challenges in regioselective functionalization of the bicyclo[2.2.1]heptane scaffold?
Methodological Answer:
Regioselectivity is hindered by steric constraints and competing reaction pathways:
- Steric effects : Exo-face reactions dominate due to reduced ring strain (e.g., bromination at C2 vs. C4) .
- Directing groups : Esters or ethers at C1 (e.g., methyl carboxylate) guide electrophilic attacks to adjacent positions .
- Catalytic strategies : Pd-mediated cross-coupling on halogenated derivatives (e.g., 4-bromo analogs) improves selectivity .
Q. Table 2: Functionalization Challenges
| Challenge | Example | Mitigation Strategy |
|---|---|---|
| Competing exo/endo pathways | Low yields (11–21%) for morpholinoethyl derivatives | Use bulky reagents (e.g., 4-phenylpiperazine) |
| Overfunctionalization | Multiple nitrile byproducts | Stepwise protection/deprotection |
How do solvent polarity and temperature influence the stability of this compound during synthesis?
Methodological Answer:
- Polar aprotic solvents (e.g., THF, DMF): Stabilize intermediates in SN2 reactions (e.g., HCl-mediated deprotection at 40°C) .
- Low-temperature regimes (0–5°C): Prevent decomposition of reactive intermediates (e.g., carbonyl chlorides) .
- Solvent-free conditions : Microwave-assisted reactions reduce epimerization risks in azabicycloheptanes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
